molecular formula C12H13F6NO B14012266 2-(4-Tert-butylpyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol CAS No. 87432-81-3

2-(4-Tert-butylpyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Cat. No.: B14012266
CAS No.: 87432-81-3
M. Wt: 301.23 g/mol
InChI Key: JQOCMXKPCSSXPW-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoro-2-(4-tert-butylpyridin-2-yl)propan-2-ol is a fluorinated organic compound known for its high polarity and unique chemical properties. This compound is often used in various chemical reactions and industrial applications due to its ability to act as a strong hydrogen-bond donor and its high ionizing power.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,3,3,3-hexafluoro-2-(4-tert-butylpyridin-2-yl)propan-2-ol typically involves the reaction of hexafluoroacetone with 4-tert-butylpyridine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and scalability. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity 1,1,1,3,3,3-hexafluoro-2-(4-tert-butylpyridin-2-yl)propan-2-ol.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,3,3-Hexafluoro-2-(4-tert-butylpyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1,1,1,3,3,3-Hexafluoro-2-(4-tert-butylpyridin-2-yl)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,1,3,3,3-hexafluoro-2-(4-tert-butylpyridin-2-yl)propan-2-ol involves its ability to act as a strong hydrogen-bond donor and its high ionizing power. These properties facilitate various chemical reactions, such as Friedel-Crafts reactions, by stabilizing transition states and intermediates. The compound’s high polarity also enhances its solubility in polar solvents, making it an effective solvent for many reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1,3,3,3-Hexafluoro-2-(4-tert-butylpyridin-2-yl)propan-2-ol is unique due to the presence of both the hexafluoroisopropanol moiety and the tert-butylpyridine ring. This combination imparts distinct chemical properties, such as enhanced hydrogen-bonding ability and increased steric hindrance, making it suitable for specific applications in organic synthesis and industrial processes.

Properties

CAS No.

87432-81-3

Molecular Formula

C12H13F6NO

Molecular Weight

301.23 g/mol

IUPAC Name

2-(4-tert-butylpyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol

InChI

InChI=1S/C12H13F6NO/c1-9(2,3)7-4-5-19-8(6-7)10(20,11(13,14)15)12(16,17)18/h4-6,20H,1-3H3

InChI Key

JQOCMXKPCSSXPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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